Differential Compartmentalization of Aβ1-34 in Brain Aggregates Compared to Canonical Aβ Peptides
In human Alzheimer's disease brains, the Aβ1-34 proteoform shows a striking preference for soluble aggregates, whereas canonical Aβ1-40 and Aβ1-42 peptides do not. This differential localization is critical for researchers studying the most toxic, soluble amyloid pools [1].
| Evidence Dimension | Abundance in soluble vs. insoluble brain aggregates (fold change) |
|---|---|
| Target Compound Data | Aβ1–34 was 5.6-fold more abundant in the soluble aggregates fraction than in the more insoluble material. |
| Comparator Or Baseline | Aβ1–42 and Aβ1–40 were the least significantly differentially expressed between the two fractions, remaining well within the ±2-fold change threshold. |
| Quantified Difference | Aβ1-34 has a >5.6-fold enrichment in soluble aggregates, compared to a non-significant difference (within ±2-fold) for Aβ1-40 and Aβ1-42. |
| Conditions | High-resolution mass spectrometry analysis of soluble and insoluble Aβ aggregates isolated from the brains of six human cases with severe dementia and pathologically confirmed AD. |
Why This Matters
This directly proves Aβ(1-34) is a key constituent of soluble aggregates, the most toxic Aβ pool, while standard markers like Aβ1-40 are not, making it a superior analyte for studying toxic amyloid species.
- [1] Wildburger, N. C., Esparza, T. J., LeDuc, R. D., Fellers, R. T., Thomas, P. M., Cairns, N. J., Kelleher, N. L., Bateman, R. J., & Brody, D. L. (2017). Diversity of Amyloid-beta Proteoforms in the Alzheimer's Disease Brain. Scientific Reports, 7, 9520. View Source
